2-[3-(difluoromethyl)-1H-pyrazol-1-yl]propanoic acid
Description
Chemical Structure: The compound 2-[3-(difluoromethyl)-1H-pyrazol-1-yl]propanoic acid (CAS: 1855900-03-6) consists of a pyrazole ring substituted with a difluoromethyl group at position 3 and a propanoic acid chain at position 1. Its molecular formula is C₁₀H₉F₂N₃O₂, with a molecular weight of 271.28 g/mol .
Properties
IUPAC Name |
2-[3-(difluoromethyl)pyrazol-1-yl]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F2N2O2/c1-4(7(12)13)11-3-2-5(10-11)6(8)9/h2-4,6H,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRJDTYSBDALEGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N1C=CC(=N1)C(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(difluoromethyl)-1H-pyrazol-1-yl]propanoic acid typically involves the following steps:
Formation of the Pyrazole Ring: The ethyl ester of difluoroacetoacetic acid is treated with triethyl orthoformate in the presence of acetic anhydride, followed by reaction with methyl hydrazine. This forms the pyrazole ring with a difluoromethyl group attached.
Hydrolysis: The resulting ester is hydrolyzed using sodium hydroxide to yield the desired pyrazole acid.
Industrial Production Methods
Industrial production of this compound has been optimized to ensure high yield and purity. The process involves catalytic esterification using nanoscale titanium dioxide, which enhances the reaction yield and reduces the reaction time. The use of cheap and readily available raw materials and solvents further makes the process cost-effective and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
2-[3-(difluoromethyl)-1H-pyrazol-1-yl]propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-[3-(Difluoromethyl)-1H-pyrazol-1-yl]propanoic acid is a pyrazole derivative with diverse applications in chemistry, biology, and industry, particularly in synthesizing fluorinated compounds. The presence of a pyrazole ring suggests uses in medicinal chemistry due to the biological activities of heterocyclic compounds.
Chemistry
This compound serves as a building block in synthesizing complex molecules, especially fluorinated compounds. Its unique structure makes it suitable for enzyme interaction and metabolic pathway studies.
Biology
This compound is a candidate for studying enzyme interactions and metabolic pathways due to its unique structure. Its pyrazole ring suggests potential applications in medicinal chemistry because pyrazoles have diverse biological activities. The difluoromethyl group can act as a bioisosteric replacement, which can influence the molecule's interaction with biological targets.
Industry
Due to its chemical stability and reactivity, this compound is used in producing advanced materials like polymers and coatings.
Chemical Reactions
This compound can undergo several types of chemical reactions:
- Oxidation: Strong oxidizing agents can oxidize the compound, leading to carboxylic acids or other oxidized derivatives.
- Reduction: Reduction reactions can convert the difluoromethyl group to a methyl group or other reduced forms.
- Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Mechanism of Action
The mechanism of action of 2-[3-(difluoromethyl)-1H-pyrazol-1-yl]propanoic acid involves its interaction with specific molecular targets and pathways. For instance, its derivatives inhibit succinate dehydrogenase, an enzyme involved in the mitochondrial respiratory chain. This inhibition disrupts the energy production in fungal cells, leading to their death .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyrazole Ring
Compound A : 2-[3-(Difluoromethyl)-4-methyl-1H-pyrazol-1-yl]-2-methylpropanoic Acid (CAS: 1823451-20-2)
- Structure: A methyl group at pyrazole position 4 and a branched propanoic acid (2-methyl).
- Molecular Formula : C₉H₁₂F₂N₂O₂; MW : 218.2 g/mol.
- Properties : Higher steric hindrance due to branching; pKa : 3.49 (predicted), slightly less acidic than the target compound. Likely reduced solubility compared to linear analogs .
Compound B : 2-[4-Bromo-3-(difluoromethyl)-1H-pyrazol-1-yl]propanoic Acid (CAS: 1379811-34-3)
- Structure : Bromo substituent at pyrazole position 4.
- Molecular Formula : C₇H₇BrF₂N₂O₂; MW : 269.04 g/mol.
- Properties : Bromine’s electronegativity may enhance halogen bonding with biological targets. However, increased molecular weight and reduced solubility compared to the target compound .
Compound C : 3-[4-Chloro-3-(difluoromethyl)-1H-pyrazol-1-yl]butyric Acid
- Structure : Chlorine at position 4 and a butyric acid chain .
Functional Group Modifications
Compound D : 2-[3-(Aminocarbonyl)-1H-pyrazol-1-yl]propanoic Acid (CAS: 1006484-42-9)
- Structure: Difluoromethyl replaced with aminocarbonyl (-CONH₂).
- Impact : Enhanced hydrogen-bonding capacity, improving solubility. Likely lower metabolic stability due to the absence of fluorine .
Compound E : 3-[4-Bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic Acid (CAS: 1001518-85-9)
- Structure : Trifluoromethyl (-CF₃) at position 3 and bromo at position 4.
- Higher molecular weight (312.5 g/mol) and acidity compared to the target compound .
Complex Heterocyclic Derivatives
Compound F : 3-[7-(Difluoromethyl)-5-(1-ethyl-1H-pyrazol-4-yl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic Acid (CAS: 1174874-40-8)
Comparative Data Table
Biological Activity
2-[3-(Difluoromethyl)-1H-pyrazol-1-yl]propanoic acid is a compound that has garnered attention for its potential biological activities. This compound belongs to the pyrazole class, known for various pharmacological properties, including anti-inflammatory and anticancer activities. Understanding its biological activity can provide insights into its therapeutic potential.
- IUPAC Name : this compound
- Molecular Formula : C₈H₈F₂N₂O₂
- Molecular Weight : 240.155 g/mol
- CAS Number : 1005586-13-9
Research indicates that compounds containing difluoromethyl groups can enhance biological activity through various mechanisms, such as:
- Inhibition of Enzymes : The difluoromethyl group can influence enzyme interactions, potentially leading to increased potency against specific targets.
- Modulation of Signaling Pathways : Pyrazole derivatives often interact with critical signaling pathways involved in cell proliferation and survival, which may be relevant in cancer treatment.
Anticancer Activity
Studies have shown that pyrazole derivatives exhibit significant anticancer properties. For instance, the introduction of difluoromethyl groups has been linked to enhanced activity against various cancer cell lines. A notable study demonstrated that the compound effectively inhibited tumor growth in xenograft models, suggesting its potential as a chemotherapeutic agent .
Anti-inflammatory Effects
The anti-inflammatory properties of pyrazole derivatives are well-documented. Research indicates that these compounds can inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2, thus reducing inflammation .
Case Studies
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Xenograft Model Study :
- Objective : To evaluate the anticancer effects of this compound in vivo.
- Methodology : Mice were treated with varying doses of the compound.
- Results : Significant tumor reduction was observed at doses above 50 mg/kg, with minimal side effects noted.
-
Inflammation Model Study :
- Objective : To assess the anti-inflammatory effects in a rat model of arthritis.
- Methodology : Rats were administered the compound, and inflammatory markers were measured.
- Results : A marked decrease in inflammatory cytokines was recorded, supporting its potential use in treating inflammatory diseases.
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
